molecular formula C12H22O2 B13249198 {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13249198
M. Wt: 198.30 g/mol
InChI Key: AFSHPLRUBSFOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . This compound is part of the oxaspiro family, characterized by a spiro-connected oxane ring and a decane ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(6,10-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-9-4-3-5-10(2)12(9)7-6-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3

InChI Key

AFSHPLRUBSFOQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C12CCC(O2)CO)C

Origin of Product

United States

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